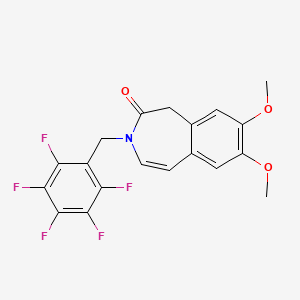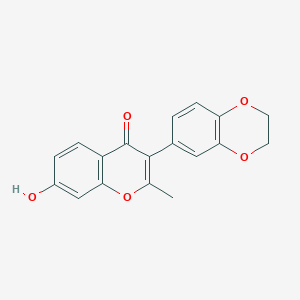
2-(4-methoxy-1H-indol-1-yl)-1-morpholino-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxy-1H-indol-1-yl)-1-morpholino-1-ethanone is a synthetic organic compound that features an indole core substituted with a methoxy group and a morpholino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-1-yl)-1-morpholino-1-ethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole core is then methoxylated using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Morpholino Substitution: The final step involves the introduction of the morpholino group. This can be achieved by reacting the methoxylated indole with morpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxy-1H-indol-1-yl)-1-morpholino-1-ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 2-(4-Hydroxy-1H-indol-1-yl)-1-morpholino-1-ethanone.
Reduction: 2-(4-Methoxy-1H-indol-1-yl)-1-morpholino-1-ethanol.
Substitution: 2-(4-Nitro-1H-indol-1-yl)-1-morpholino-1-ethanone.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-methoxy-1H-indol-1-yl)-1-morpholino-1-ethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The indole core is a common motif in many biologically active molecules, making this compound a valuable scaffold for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its stable indole core and functional groups that allow for further chemical modifications.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-1-morpholino-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological pathways. The methoxy and morpholino groups can enhance the compound’s solubility and bioavailability, improving its efficacy as a therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Indol-1-yl)-1-morpholino-1-ethanone: Lacks the methoxy group, which may affect its biological activity and solubility.
2-(4-Hydroxy-1H-indol-1-yl)-1-morpholino-1-ethanone: The hydroxyl group can form hydrogen bonds, potentially altering its interaction with biological targets.
2-(4-Methoxy-1H-indol-1-yl)-1-piperidin-1-ylethanone: The piperidine ring may confer different pharmacokinetic properties compared to the morpholino group.
Uniqueness
2-(4-Methoxy-1H-indol-1-yl)-1-morpholino-1-ethanone is unique due to the presence of both methoxy and morpholino groups, which can enhance its chemical stability, solubility, and biological activity. These functional groups allow for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propiedades
Fórmula molecular |
C15H18N2O3 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
2-(4-methoxyindol-1-yl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C15H18N2O3/c1-19-14-4-2-3-13-12(14)5-6-17(13)11-15(18)16-7-9-20-10-8-16/h2-6H,7-11H2,1H3 |
Clave InChI |
RUEYBHKQZAQWPD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C=CN2CC(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B11146294.png)
![methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate](/img/structure/B11146299.png)
![6,7-Dimethyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146303.png)
![N,N-dimethyl-3-{4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide](/img/structure/B11146308.png)
![N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11146314.png)

![3-(4-ethoxyphenoxy)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one](/img/structure/B11146328.png)
![5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide](/img/structure/B11146335.png)
![3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]propanamide](/img/structure/B11146336.png)
![2-(2-phenyl-1,3-thiazol-4-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B11146338.png)
![3-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B11146354.png)
![3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11146367.png)

![1-[4-(Hexyloxy)-3-methoxyphenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146389.png)
